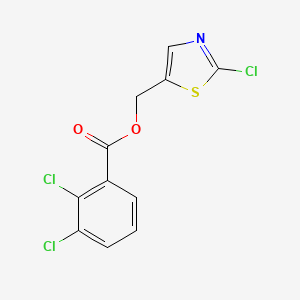

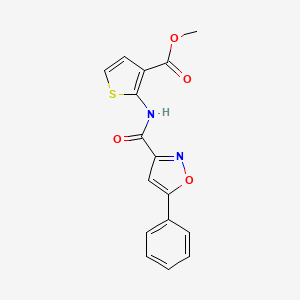

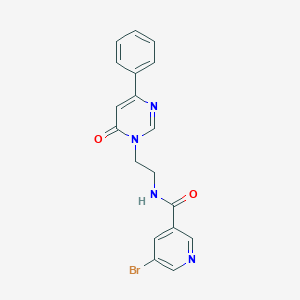

![molecular formula C16H10F4N2O B2654610 2,2,2-trifluoro-1-[1-(2-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-1-ethanone CAS No. 860785-63-3](/img/structure/B2654610.png)

2,2,2-trifluoro-1-[1-(2-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-1-ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-trifluoro-1-[1-(2-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-1-ethanone, also known as 2,2,2-TFBPPE, is an organic compound with a unique trifluoromethyl group attached to a benzyl pyrrolo[2,3-b]pyridine moiety. It is a versatile compound that has been used in a variety of scientific research applications, including synthetic organic chemistry, medicinal chemistry, and materials science.

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis of Heterocyclic Compounds

This compound is utilized in the synthesis of various heterocyclic compounds, including 3,1‐benzoxazines and 3,1‐benzothiazines. These syntheses involve trifluoroacetylation and cyclization processes, demonstrating the compound's role in creating structurally diverse molecules (Nijhuis et al., 2010).

Crystal Structure Analysis

Research on C−H···F interactions in crystalline fluorobenzenes, which are closely related to 2,2,2-trifluoro-1-[1-(2-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-1-ethanone, has been conducted to understand the weak acceptor capabilities of the C−F group. This is essential in evaluating molecular interactions and structural determinants in crystallography (Thalladi et al., 1998).

Chemical Reactions and Properties

Base-Initiated Reactions

The compound has been studied in the context of base-initiated reactions of N-substituted pyridinium salts, providing insights into the formation of pyridine derivatives substituted at specific positions. This highlights its utility in understanding and developing novel synthetic routes (Umemoto et al., 1996).

Synthesis of Fluorinated Compounds

It's involved in the synthesis of various fluorinated compounds like fluorinated benzophenones, xanthones, and acridones. These compounds have enhanced photostability and improved spectroscopic properties, indicating the compound's role in advanced material synthesis (Woydziak et al., 2012).

Material Science and Polymer Chemistry

- Development of Soluble Fluoro-Polyimides: The compound is instrumental in the synthesis of soluble fluoro-polyimides, showcasing its relevance in creating materials with high thermal stability and low moisture absorption. This points to its importance in the field of polymer chemistry and material science (Xie et al., 2001).

properties

IUPAC Name |

2,2,2-trifluoro-1-[1-[(2-fluorophenyl)methyl]pyrrolo[2,3-b]pyridin-3-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F4N2O/c17-13-6-2-1-4-10(13)8-22-9-12(14(23)16(18,19)20)11-5-3-7-21-15(11)22/h1-7,9H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQVXQRIGJKYGJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=C(C3=C2N=CC=C3)C(=O)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F4N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201326574 |

Source

|

| Record name | 2,2,2-trifluoro-1-[1-[(2-fluorophenyl)methyl]pyrrolo[2,3-b]pyridin-3-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201326574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666177 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2,2,2-trifluoro-1-[1-(2-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-1-ethanone | |

CAS RN |

860785-63-3 |

Source

|

| Record name | 2,2,2-trifluoro-1-[1-[(2-fluorophenyl)methyl]pyrrolo[2,3-b]pyridin-3-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201326574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

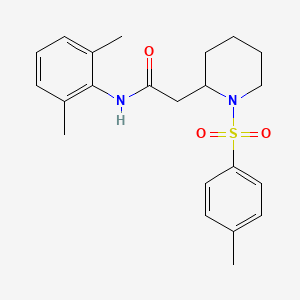

![2,8,10-trimethyl-N-((tetrahydrofuran-2-yl)methyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2654530.png)

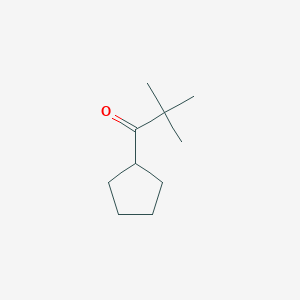

![3-[[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2654534.png)

![2-(3,4-dimethoxyphenyl)-5-(4-nitrobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B2654541.png)

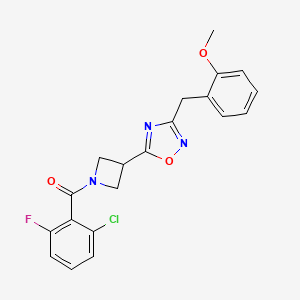

![2-[3-[(4-bromophenyl)sulfonyl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2654550.png)